molecular formula C10H16N2O4 B125175 3-Boc-amino-2,6-dioxopiperidine CAS No. 31140-42-8

3-Boc-amino-2,6-dioxopiperidine

Cat. No.: B125175
CAS No.: 31140-42-8
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-amino-2,6-dioxopiperidine (CAS 31140-42-8) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine moiety. Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.25 g/mol . This compound is a critical intermediate in synthesizing immunomodulatory drugs such as pomalidomide and lenalidomide, which target neurodegenerative and oncological diseases . The Boc group enhances stability during synthesis by preventing unwanted side reactions, making it a cornerstone in peptide and small-molecule drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-2,6-dioxopiperidine typically involves the protection of the amino group in 3-aminopiperidine-2,6-dione with a Boc group. One common method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane (DCM) under controlled temperature conditions . The reaction is usually carried out in a sealed microwave vial at 50°C for 30 minutes, followed by cooling to 0°C before adding the Boc reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs of 3-Boc-amino-2,6-dioxopiperidine include derivatives with substitutions at the 3-position of the piperidine ring. These modifications significantly influence biological activity, solubility, and stability:

Compound Substituent Molecular Weight TNF-α Inhibition Cytotoxicity Application
This compound Boc-protected amine 228.25 Not reported Low Drug synthesis intermediate
Compound 14 Dithiophthalimidomethyl 383 (M-52) 48% at 30 μM Minor at 30 μM Neuroinflammation therapy
Compound 16 o-Benzenedisulfonimid 331 (MH⁺) Potent activity Not reported Anti-TNF-α agent
3-Aminopiperidine-2,6-dione Unprotected amine 128.13 Not tested N/A Pharmaceutical standard

Key Observations :

  • TNF-α Inhibition : Analogs like Compound 14 (48% inhibition at 30 μM) and Compound 16 outperform clinical benchmarks like thalidomide and revlimid . The dithiocarbamate and sulfonimid groups enhance target binding and solubility.
  • Role of Boc Group: The Boc group in this compound improves synthetic stability but requires deprotection for biological activity, suggesting a prodrug mechanism .
  • Cytotoxicity : Compound 14 exhibits minimal cytotoxicity at effective doses, making it a promising candidate for neuroinflammatory diseases .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., sulfonimid in Compound 16) enhance aqueous solubility, critical for in vivo efficacy .

Biological Activity

3-Boc-amino-2,6-dioxopiperidine is a synthetic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and two carbonyl groups at the 2 and 6 positions. Its molecular formula is C₁₀H₁₆N₂O₄. The presence of the Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Deprotection Reaction : Under acidic conditions, the Boc group can be removed, exposing the free amino group. This allows the compound to participate in biochemical reactions, potentially influencing enzyme activity and protein-ligand interactions.
  • Hydrogen Bonding : The oxo groups at positions 2 and 6 can form hydrogen bonds with target molecules, which may enhance their binding affinity and stability.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of cyclic peptides and peptidomimetics. Its utility in drug development is highlighted by several studies:

  • Cyclic RGD Analog Synthesis : Research has demonstrated its application in synthesizing cyclic RGD (Arg-Gly-Asp) analogs, which mimic cell adhesion motifs found in fibronectin. These analogs show promise as anti-angiogenic agents.
  • Enzyme Mechanism Studies : The compound has been employed to investigate enzyme mechanisms due to its ability to modulate enzyme activity through specific interactions.

Case Study 1: Synthesis of Cyclic Peptides

A study reported the successful synthesis of cyclic peptides using this compound as an intermediate. The resulting peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the importance of cyclic structures in drug design.

Case Study 2: Protein-Ligand Interaction

In another study focused on protein-ligand interactions, researchers utilized this compound derivatives to explore binding affinities with specific receptors. The findings indicated that modifications to the Boc group significantly affected binding efficiency and specificity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
(S)-3-Boc-amino-2,6-dioxopiperidineEnantiomer with similar propertiesRelevant in pharmaceutical research
4-Amino-2,6-dioxopiperidineLacks Boc protecting groupPotential neuroprotective effects
N-Boc-4-piperidoneContains piperidone insteadUsed in peptide synthesis
ThalidomideSimilar dioxopiperidine structureKnown for anti-cancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Boc-amino-2,6-dioxopiperidine, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 3-(tert-butoxycarbonylamino)-2,6-dioxopiperidine (4 ) reacts with formaldehyde under reflux (37% aqueous solution, nitrogen atmosphere) to yield hydroxymethyl derivatives. Subsequent chlorination with thionyl chloride in DMF at 0°C produces chloromethyl analogs . Optimization involves controlling temperature, solvent choice (e.g., DMF for chlorination), and inert gas purging to prevent side reactions. Recrystallization in acetone is critical for purity (72–90% yields) .
  • Key Parameters : Monitor reaction progress via TLC or NMR. Use recrystallization to isolate high-purity crystals (melting point: 134–217°C) .

Q. How do researchers validate the structural integrity and purity of this compound derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. For example, the C3-H proton in 3-Boc-amino derivatives appears as a multiplet at δ 4.22–4.58 ppm in DMSO-d6, while the Boc group’s methyl protons resonate as a singlet at δ 1.41 ppm .
  • Mass Spectrometry (MS) : CI/CH4 MS detects molecular ions (e.g., m/z 257 [M-1] for hydroxymethyl derivatives) .
  • Elemental Analysis : Validate empirical formulas (e.g., C12_{12}H9_{9}N3_{3}O4_{4} requires C: 55.60%, H: 3.50%, N: 16.21%) .

Q. Why is the CAS Registry Number (31140-42-8) critical for identifying this compound in literature and procurement?

  • Role of CAS RN : Ensures unambiguous identification across databases, avoiding confusion with structurally similar piperidine derivatives (e.g., 1-Boc-4-hydroxypiperidine, CAS 109384-19-2) . Cross-referencing CAS RNs with spectral data (NMR, MS) minimizes errors in compound tracking .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound analogs?

  • Stereochemical Considerations : Use chiral auxiliaries or enantioselective catalysts. For example, (S)-3-Boc-amino-2,6-dioxopiperidine (CAS 2741696-03-5) requires resolution via chiral HPLC or asymmetric synthesis . Monitor diastereomeric excess via 1^1H NMR splitting patterns or optical rotation .

Q. How should researchers address contradictions in synthetic yields or biological activity data for this compound derivatives?

  • Data Contradiction Analysis :

  • Yield Discrepancies : Re-evaluate reaction parameters (e.g., solvent purity, inert atmosphere integrity). For instance, refluxing in acetic acid for 7.5 h vs. 6.5 h alters yields (10.3% vs. 93.1%) in pyridinedicarboxylic anhydride reactions .
  • Biological Variability : Validate TNF-α inhibition assays (e.g., RAW 264.7 cell models) with positive controls (e.g., thalidomide). Normalize data to cell viability (CellTiter 96 assay) to distinguish cytotoxicity from immunomodulatory effects .

Q. What methodologies are recommended for evaluating the biological activity of this compound in neuroinflammatory models?

  • Biological Assessment :

  • In Vitro : Treat LPS-stimulated macrophages (RAW 264.7) with test compounds. Measure TNF-α levels via ELISA and correlate with optical density (490 nm) to assess cytotoxicity .
  • In Vivo : Use rodent models of neuroinflammation (e.g., Alzheimer’s disease). Administer derivatives intraperitoneally and quantify brain TNF-α via microdialysis .

Properties

IUPAC Name

tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953235
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31140-42-8
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31140-42-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Name
N-(tert-butoxy carbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Name
N-(t-butoxycarbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Boc-amino-2,6-dioxopiperidine
3-Boc-amino-2,6-dioxopiperidine
3-Boc-amino-2,6-dioxopiperidine
3-Boc-amino-2,6-dioxopiperidine
3-Boc-amino-2,6-dioxopiperidine
3-Boc-amino-2,6-dioxopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.